molecular formula C17H13F3N2O B2878347 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 400075-07-2

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2878347
M. Wt: 318.299
InChI Key: ILRMLTMTUHZVIO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, specific chemical reactions involving “5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one” are not available. But, the reactions of similar compounds have been studied .

Scientific Research Applications

Antihyperglycemic Agents

A notable application of this compound class is in the development of antihyperglycemic agents. Kees et al. (1996) synthesized and studied the structure-activity relationship (SAR) of a series of pyrazolone derivatives, identifying them as potent antihyperglycemic agents in diabetic mice models. These compounds showed significant reduction in plasma glucose levels and were characterized by a robust glucosuria in non-diabetic mice, indicating their mechanism of action involves selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Antimicrobial Agents

Another application is in the field of antimicrobial agents. Manjunatha Bhat et al. (2016) synthesized a new series of triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial results were supported by in silico molecular docking studies, suggesting these compounds as potent inhibitors of the E. coli MurB enzyme (Manjunatha Bhat et al., 2016).

Metal Ion Detection

The compound has also been explored for the detection and solvent extraction of metal ions. Mirza and Nwabue (1981) examined 1-phenyl-3-methyl-4-benzoylpyrazol-5-one as a promising reagent for the spectrophotometric determination of various trace elements, highlighting its application in analytical chemistry (Mirza & Nwabue, 1981).

Corrosion Inhibition

Research into corrosion inhibition has also been conducted using derivatives of this compound. Abdel Hameed et al. (2020) studied the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in HCl, demonstrating these compounds' effectiveness in corrosion protection (Abdel Hameed et al., 2020).

properties

IUPAC Name

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c1-11-15(12-6-3-2-4-7-12)16(23)22(21-11)14-9-5-8-13(10-14)17(18,19)20/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRMLTMTUHZVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

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